

Application Note: Quantification of Donasine in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Donasine	
Cat. No.:	B12381542	Get Quote

Introduction

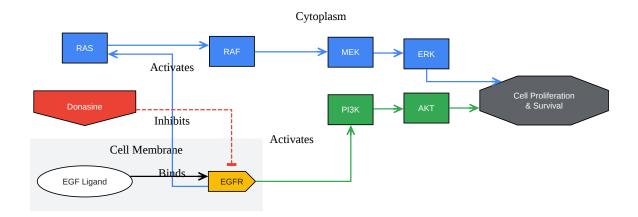
Donasine is a novel, potent, and selective tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR).[1] It is under development for the treatment of specific types of non-small cell lung cancer (NSCLC) that harbor activating EGFR mutations.[2] The quantification of **Donasine** in biological matrices like human plasma is crucial for pharmacokinetic (PK) studies, dose-finding, and therapeutic drug monitoring to ensure efficacy and safety.[3][4][5]

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **Donasine** in human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring rapid turnaround times suitable for clinical studies.[6][7][8]

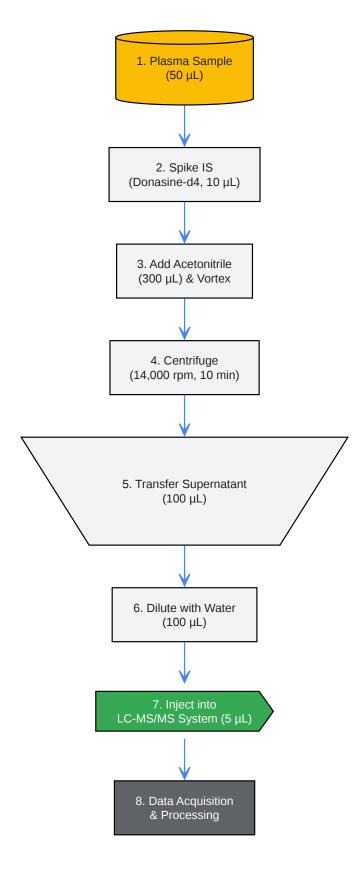
Mechanism of Action: EGFR Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[1] This phosphorylation initiates downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.[9][10] In certain cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled tumor growth.[11] **Donasine** acts by competitively binding to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and blocking downstream signaling.[1]









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